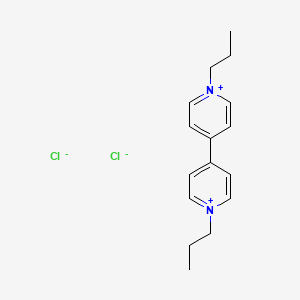
(1R,2R)-2-methoxycyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-Methoxycyclopentan-1-ol is a chiral organic compound with the molecular formula C6H12O2. It is characterized by the presence of a methoxy group (-OCH3) and a hydroxyl group (-OH) attached to a cyclopentane ring. The compound’s chirality arises from the two stereocenters at the 1 and 2 positions of the cyclopentane ring, making it an important molecule in stereochemistry and chiral synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-methoxycyclopentan-1-ol can be achieved through several methods. One common approach involves the reduction of a suitable precursor, such as a cyclopentanone derivative, followed by methoxylation. For instance, the reduction of 2-methoxycyclopentanone using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of a cyclopentanone derivative in the presence of a methanol solvent. The reaction conditions typically include elevated temperatures and pressures to ensure high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Methoxycyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form cyclopentanol derivatives using reducing agents such as LiAlH4.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: Cyclopentanone or cyclopentanal derivatives.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2R)-2-Methoxycyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereospecific biological processes.
Medicine: It serves as an intermediate in the synthesis of chiral drugs and active pharmaceutical ingredients (APIs).
Industry: The compound is employed in the production of fine chemicals, agrochemicals, and fragrances.
Mechanism of Action
The mechanism of action of (1R,2R)-2-methoxycyclopentan-1-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can influence the compound’s binding affinity, selectivity, and overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-Methoxycyclohexanol: Similar structure but with a six-membered ring.
(1R,2R)-2-Methoxycyclopentanol: Lacks the methoxy group.
(1R,2R)-2-Methoxycyclopentanone: Contains a ketone group instead of a hydroxyl group.
Uniqueness
(1R,2R)-2-Methoxycyclopentan-1-ol is unique due to its specific combination of a methoxy and hydroxyl group on a chiral cyclopentane ring. This unique structure imparts distinct chemical and physical properties, making it valuable in stereoselective synthesis and chiral applications.
Properties
CAS No. |
7429-45-0 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-methoxycyclopentan-1-ol |
InChI |
InChI=1S/C6H12O2/c1-8-6-4-2-3-5(6)7/h5-7H,2-4H2,1H3 |
InChI Key |
YVXLDOASGKIXII-UHFFFAOYSA-N |
SMILES |
COC1CCCC1O |
Canonical SMILES |
COC1CCCC1O |
| 13051-91-7 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















